molecular formula C17H14BrFO2 B5879955 (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-fluorobenzoate

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-fluorobenzoate

Cat. No.: B5879955
M. Wt: 349.2 g/mol
InChI Key: QGGWKBLMCBUGBH-UHFFFAOYSA-N
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Description

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-fluorobenzoate is an organic compound that features a brominated tetrahydronaphthalene moiety and a fluorinated benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted tetrahydronaphthalene derivatives.

    Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.

    Reduction: Formation of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) methanol.

Scientific Research Applications

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to receptors or enzymes. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one: Shares the brominated tetrahydronaphthalene structure but lacks the fluorobenzoate ester.

    N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Contains a fluorinated naphthalene moiety but differs in the functional groups attached.

Uniqueness

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-fluorobenzoate is unique due to the combination of bromine and fluorine atoms, which can enhance its reactivity and binding properties. This dual halogenation can provide distinct advantages in chemical synthesis and biological interactions .

Properties

IUPAC Name

(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFO2/c18-16-12-6-2-1-5-11(12)9-10-15(16)21-17(20)13-7-3-4-8-14(13)19/h3-4,7-10H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGWKBLMCBUGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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